N,N'-Bis(tert-butoxycarbonyl)-o-phenylenediamine
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Overview
Description
N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine is a compound commonly used in organic synthesis, particularly in the protection of amine groups. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be added to amines to prevent unwanted reactions during synthetic procedures . This compound is significant in various fields of chemistry due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine typically involves the reaction of o-phenylenediamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound . The product is typically purified by recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine primarily undergoes deprotection reactions to remove the Boc groups. This can be achieved using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol . The compound can also participate in substitution reactions where the Boc groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed
The major product formed from the deprotection of N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine is o-phenylenediamine, which can then be used in further synthetic applications .
Scientific Research Applications
N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine is widely used in scientific research for the protection of amine groups in the synthesis of complex organic molecules . Its applications include:
Chemistry: Used in the synthesis of peptides and other nitrogen-containing compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals where protection of amine groups is necessary during synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine involves the protection of amine groups through the formation of Boc-protected intermediates. The Boc group is introduced via nucleophilic attack of the amine on di-tert-butyl dicarbonate, forming a stable carbamate linkage . This protects the amine from unwanted reactions until the Boc group is removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Similar compounds to N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine include other Boc-protected amines such as N,N,N-Tris(tert-butoxycarbonyl)-l-arginine . These compounds share the common feature of having Boc groups that protect amine functionalities. N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine is unique in its specific application to o-phenylenediamine, providing a distinct set of properties and reactivity patterns .
List of Similar Compounds
- N,N,N-Tris(tert-butoxycarbonyl)-l-arginine
- N-Boc-protected amino acids
- N-Boc-protected heteroarenes
By understanding the properties, synthesis, and applications of N,N’-Bis(tert-butoxycarbonyl)-o-phenylenediamine, researchers can effectively utilize this compound in various fields of study and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPWRGXKKBXCIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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